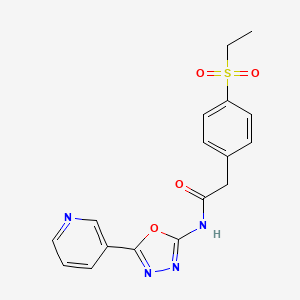

2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a unique structural architecture combining an acetamide core with a 1,3,4-oxadiazole heterocycle and a pyridinyl substituent.

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(25-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILUWGBEMAFDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate 1: : The preparation starts with 4-(ethylsulfonyl)benzaldehyde, which is synthesized by sulfonation of 4-ethylbenzaldehyde using fuming sulfuric acid.

Formation of the Oxadiazole Moiety: : A hydrazide is prepared by reacting 4-(ethylsulfonyl)benzaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride to form the 1,3,4-oxadiazole ring.

Acetamide Linkage Formation: : The oxadiazole compound is then reacted with bromoacetic acid in the presence of a base to form the acetamide linkage.

Final Coupling Step: : The final compound is synthesized by coupling the acetamide intermediate with 3-pyridinecarboxylic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

Industrial-scale synthesis may involve similar steps but optimized for large-scale reactions with increased efficiency, such as continuous flow techniques, higher yield reagents, and less toxic solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative cleavage of the ethylsulfonyl group under strong oxidative conditions.

Reduction: : The nitro group on the phenyl ring can be reduced to an amine under hydrogenation conditions.

Substitution: : The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : KMnO₄, H₂O₂

Reduction: : H₂/Pd-C, LiAlH₄

Substitution: : HCl, NaOH

Major Products Formed

Oxidation: : Formation of sulfone or sulfoxide derivatives

Reduction: : Formation of amine derivatives

Substitution: : Formation of carboxylic acid or ester derivatives

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide" . However, the search results do provide information on the individual components and related compounds, which may suggest potential applications.

Information on the compound's components:

- Ethylsulfonylphenyl group: This group appears in the compound (S)-N-(5-chloro-6-(1-phenylethoxy)pyridin-3-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, which has a molecular weight of 459.0 g/mol .

- Pyridin-3-yl: A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative has shown potential as a pH-responsive probe for biological and biomedical applications, exhibiting real-time colorimetric and fluorescence response in slightly acidic pH ranges and antibacterial activity against Escherichia coli .

- 1,3,4-oxadiazole: Trifluoromethylpyridine 1,3,4-oxadiazole derivatives have been evaluated for antibacterial activities . Additionally, some new 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and studied for their anticancer activity .

Potential research areas based on related compounds:

- Anticancer activity: Derivatives of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide have shown anticancer activity .

- Anticonvulsant activity: Thiazole derivatives, some containing pyridine rings, have demonstrated anticonvulsant properties .

- Antibacterial activity: Trifluoromethylpyridine 1,3,4-oxadiazole derivatives and water-soluble phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives exhibit antibacterial activity .

- pH-responsive probes: Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives can be used as pH-responsive probes for biological and biomedical applications .

Related Compounds:

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: : It interacts with the active sites of specific enzymes, altering their function.

Signal Transduction Pathways: : By inhibiting certain kinases, it can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares a 1,3,4-oxadiazole-acetamide scaffold with several derivatives reported in the literature. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound may improve solubility and receptor binding compared to halogens (e.g., bromine in ) or trifluoromethoxy groups ().

- Pyridinyl vs. Aromatic Substituents : The pyridin-3-yl group on the oxadiazole ring could enhance π-π stacking interactions in biological systems compared to benzofuran () or phenyl groups ().

Pharmacological Activity Comparison

While direct activity data for the target compound is absent, structurally related analogs exhibit diverse bioactivities:

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (e.g., compounds 2a and 2b in ) showed potent antimicrobial effects, suggesting the oxadiazole-acetamide scaffold is critical for targeting microbial enzymes.

- Enzyme Inhibition : Compounds like 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide () were evaluated for enzyme inhibition, highlighting the scaffold’s versatility in interacting with catalytic sites.

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of organic compounds that incorporates both a pyridine and an oxadiazole moiety. This structure has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.5 g/mol. The compound features an ethylsulfonyl group attached to a phenyl ring and is linked to a pyridin-3-yl group via a 1,3,4-oxadiazole scaffold.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted that derivatives of phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole demonstrated activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The presence of electron-withdrawing groups on the phenyl ring often enhances activity.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. In particular, compounds featuring the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation. For instance, a related study indicated that certain oxadiazole derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the introduction of specific substituents significantly impacts the biological efficacy.

| Compound Type | IC50 (µM) |

|---|---|

| Oxadiazole Derivative 1 | 12.5 |

| Oxadiazole Derivative 2 | 15.0 |

| Doxorubicin | 18.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been noted. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several acetamide derivatives against common pathogens. The study found that the compound exhibited superior activity compared to cefadroxil at specific concentrations, highlighting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various oxadiazole-containing compounds on cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in both breast and colon cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.